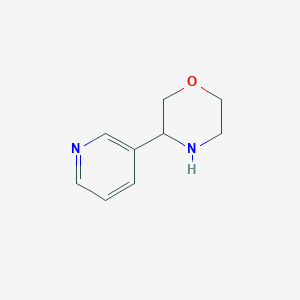

3-(Pyridin-3-yl)morpholine

Beschreibung

Significance of Pyridine-Containing Heterocycles in Medicinal Chemistry and Drug Design

The pyridine (B92270) scaffold is a cornerstone in the design of therapeutic agents, with its presence noted in over 7,000 drug molecules of medicinal importance. rsc.org This prevalence is due to its characteristic chemical properties, including basicity, solubility, and the ability to form hydrogen bonds. rsc.org

Pyridine is widely recognized as a bioisostere of a benzene (B151609) ring. rsc.org This means it can often replace a phenyl group in a drug molecule without significantly altering its size or shape, while introducing a nitrogen atom that can profoundly influence the compound's properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a feature not present in its carbocyclic analog. nih.gov This substitution can lead to enhanced binding affinity to biological targets, improved solubility, and modified metabolic stability. nih.govdovepress.com For instance, replacing a phenyl ring with a pyridine ring has been shown to improve the metabolic stability of certain compounds by as much as 160-fold. dovepress.com Furthermore, pyridones, a class of pyridine derivatives, can serve as bioisosteres for amides, phenyls, and other nitrogen- or oxygen-containing heterocycles, offering a versatile strategy to modulate a drug's lipophilicity and aqueous solubility. nih.gov

The pyridine scaffold is particularly prominent in the design of kinase inhibitors, a critical class of drugs in cancer therapy. chemijournal.comsemanticscholar.org The nitrogen atom of the pyridine ring often plays a crucial role by forming a hydrogen bond with the "hinge region" of the kinase enzyme's ATP-binding site. nih.gov This interaction is a key anchoring point for many kinase inhibitors, contributing significantly to their potency and selectivity. Numerous FDA-approved kinase inhibitors incorporate a pyridine or a related azaindole core to achieve this critical hinge-binding interaction. nih.govnih.gov The ability to easily functionalize the pyridine ring allows for further optimization of inhibitor potency and selectivity by exploring interactions with other regions of the kinase active site. nih.gov

Importance of Morpholine (B109124) Moiety in Contemporary Pharmaceutical Development

The morpholine ring is another privileged structure in medicinal chemistry, frequently employed to enhance the drug-like properties of therapeutic candidates. nih.govsci-hub.se Its incorporation into a molecule can positively influence its physicochemical, biological, and metabolic characteristics. nih.govsci-hub.se

The morpholine moiety is particularly valuable in the development of drugs targeting the central nervous system. nih.govacs.orgnih.gov For a drug to be effective in the CNS, it must cross the blood-brain barrier (BBB), which requires a delicate balance of lipophilicity and hydrophilicity. nih.govnih.gov The morpholine ring, with its weak basic nitrogen and polar oxygen atom, possesses a well-balanced lipophilic-hydrophilic profile and a pKa value that enhances solubility and brain permeability. nih.govacs.org This has led to its inclusion in numerous CNS-active drugs, including antidepressants and anxiolytics. nih.govresearchgate.net

The incorporation of a morpholine ring is a widely used strategy to improve the pharmacokinetic (PK) and pharmacodynamic (PD) properties of drug candidates. nih.govnih.govacs.org The morpholine moiety can enhance aqueous solubility, which is crucial for drug absorption. biosynce.com It can also improve metabolic stability, leading to a longer plasma half-life. sci-hub.se For example, the addition of a morpholine group to the anticancer drug Gefitinib was instrumental in prolonging its mean terminal plasma half-life to 41 hours. sci-hub.se The morpholine ring's nitrogen atom provides a point for metabolic oxidation, often leading to non-toxic derivatives, which can be a favorable metabolic pathway. nih.gov

The morpholine ring typically adopts a chair-like conformation, similar to cyclohexane. biosynce.com This conformation is not rigid and possesses a degree of flexibility, allowing it to adapt its shape to fit optimally into the binding pockets of various biological targets. nih.govacs.org This conformational flexibility, coupled with the ability of its oxygen atom to act as a hydrogen bond acceptor and the ring itself to engage in hydrophobic interactions, makes the morpholine moiety a versatile component for establishing potent molecular interactions with target proteins. nih.gov In some cases, bridged morpholine structures are used to decrease lipophilicity and enhance brain penetration by altering the molecule's polar surface area through conformational changes. researchgate.net

Data Tables

Table 1: Properties and Roles of Pyridine and Morpholine Scaffolds

| Scaffold | Key Features | Roles in Drug Design | Examples of Applications |

| Pyridine | Aromatic, six-membered nitrogen-containing heterocycle. chemijournal.com | Bioisostere for phenyl rings, hydrogen bond acceptor, core of kinase inhibitors. rsc.orgnih.govnih.gov | Anticancer, CNS disorders, anti-inflammatory. nih.govnih.gov |

| Morpholine | Saturated six-membered ring with nitrogen and oxygen. biosynce.com | Enhances solubility, metabolic stability, and CNS penetration. biosynce.comsci-hub.senih.gov | CNS-active drugs, anticancer agents, antibiotics. nih.gove3s-conferences.org |

Table 2: Comparison of Bioisosteric Replacements

| Original Group | Bioisosteric Replacement | Key Advantage of Replacement |

| Phenyl | Pyridine | Introduction of a hydrogen bond acceptor, improved metabolic stability. dovepress.com |

| Amide | Pyridone | Modulation of lipophilicity and aqueous solubility. nih.gov |

| Piperidine | Morpholine | Reduced basicity, improved pharmacokinetic profile. sci-hub.seresearchgate.net |

Conceptual Framework for Investigating the 3-(Pyridin-3-yl)morpholine Structure

The compound this compound represents a specific and important embodiment of the pyridine-morpholine scaffold. cymitquimica.com Its structure, featuring a direct linkage between the C3 position of the pyridine ring and the C3 position of the morpholine ring, gives rise to a unique set of chemical and physical properties that are subjects of detailed investigation. cymitquimica.com The conceptual framework for studying this molecule is built upon understanding the interplay between the electron-deficient, aromatic pyridine ring and the flexible, non-aromatic, and polar morpholine ring.

Structural elucidation and confirmation of purity for this compound and its derivatives are typically achieved through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. cymitquimica.com From a medicinal chemistry perspective, the conceptual approach involves viewing the scaffold as a three-dimensional framework that can be systematically modified. Researchers explore how substitutions on the pyridine ring, the morpholine nitrogen, or other positions on the morpholine ring affect the molecule's conformation, electronic properties, and ultimately, its interaction with specific biological targets. acs.orgmdpi.com For instance, the pyridine ring can serve as a "hinge-binder" for interactions within the ATP-binding site of kinases. mdpi.com

Table 1: Physicochemical Properties of this compound This table is interactive. Click on the headers to sort.

| Property | Value | Source |

|---|---|---|

| CAS Number | 887344-25-4 | cymitquimica.comscbt.com |

| Molecular Formula | C₉H₁₂N₂O | cymitquimica.comscbt.com |

| Molecular Weight | 164.2 g/mol | scbt.com |

| SMILES | C1COCC(N1)C2=CN=CC=C2 |

| InChI Key | RNOJNTZCFOIEMH-UHFFFAOYSA-N | cymitquimica.com |

Overview of Research Trajectories for Pyridine-Morpholine Conjugates

The this compound scaffold serves as a versatile platform for the synthesis of a diverse range of conjugates and derivatives, leading to several distinct research trajectories. These investigations aim to exploit the scaffold's favorable properties to develop novel agents for various therapeutic and diagnostic applications.

A prominent area of research is the development of kinase inhibitors . The pyridine-morpholine motif is a key component in the design of inhibitors for the phosphoinositide 3-kinase (PI3K) family and the mammalian target of rapamycin (B549165) (mTOR). mdpi.comnih.gov In this context, the morpholine ring often interacts with the hinge region of the kinase domain, while the pyridine ring provides a scaffold for attaching other pharmacophoric groups that can confer potency and selectivity for specific kinase isoforms. mdpi.com For example, a series of 4-aryl-3-cyano-2-(3-hydroxyphenyl)-6-morpholino-pyridines were designed as PI3K inhibitors, demonstrating that modifications to the pyridine scaffold could impart selectivity for different isoforms. mdpi.com Similarly, novel 4-morpholine-quinazoline derivatives incorporating a pyridin-3-yl group have been synthesized and shown to be potent PI3K/mTOR inhibitors with significant anticancer activity. nih.gov

Another significant research trajectory is the development of antibacterial agents . Inspired by the structure of successful antibiotics like linezolid, which contains a morpholine ring, researchers have synthesized 3-(pyridine-3-yl)-2-oxazolidinone derivatives. nih.govresearchgate.net In these molecules, the pyridine ring acts as a bioisosteric replacement for the benzene ring found in other oxazolidinones, with the goal of improving pharmacokinetic properties and antibacterial efficacy. nih.gov

The scaffold is also being explored in the field of neuroscience and diagnostic imaging . The morpholine group is known to improve brain permeability, a desirable trait for drugs targeting the central nervous system (CNS). acs.org Research has focused on creating conjugates for use as positron emission tomography (PET) radiotracers to visualize and study targets in the brain, such as those implicated in tauopathies like Alzheimer's disease. acs.org For instance, indole (B1671886) derivatives connected to a morpholino-pyridine moiety have been evaluated for this purpose. acs.org

Finally, the fundamental reactivity of the scaffold continues to be explored. Studies on the synthesis of derivatives, such as triazenes formed by coupling a diazotized 3-aminopyridine (B143674) with morpholine, expand the chemical space and provide new building blocks for further drug discovery efforts. researchgate.netnih.govsoton.ac.uk These synthetic explorations are crucial for generating compound libraries with diverse structures and properties for screening against a wide range of biological targets. acs.org

Table 2: Examples of Research Trajectories for Pyridine-Morpholine Derivatives This table is interactive. Click on the headers to sort.

| Derivative Class | Research Area | Key Findings | References |

|---|---|---|---|

| 4-Aryl-6-morpholino-pyridines | Kinase Inhibition (PI3K) | Modifications on the C4-position of the pyridine scaffold can confer selectivity for different PI3K isoforms. | mdpi.com |

| 3-(Pyridine-3-yl)-2-oxazolidinones | Antibacterial Agents | Pyridine ring used as a bioisostere of a benzene ring to explore new antibacterial compounds. | nih.gov |

| 2-(2-Aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines | Kinase Inhibition (PI3K/mTOR) | Identified a potent PI3K inhibitor with significant antiproliferative activity against cancer cell lines. | nih.gov |

| 2-(Fluoro-pyridin-yl)-1H-indoles with morpholine | PET Radiotracers | Investigated as potential imaging agents for tauopathies in neurodegenerative diseases. | acs.org |

| 4-[(Pyridin-3-yl)diazenyl]morpholine | Synthetic Chemistry | Synthesis and structural characterization of novel triazene (B1217601) derivatives. | researchgate.netnih.govsoton.ac.uk |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-pyridin-3-ylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-2-8(6-10-3-1)9-7-12-5-4-11-9/h1-3,6,9,11H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOJNTZCFOIEMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395400 | |

| Record name | 3-Pyridin-3-yl morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887344-25-4 | |

| Record name | 3-(3-Pyridinyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887344-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridin-3-yl morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Pyridin-3-yl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Pyridin 3 Yl Morpholine and Its Analogs

Direct Synthetic Routes to 3-(Pyridin-3-yl)morpholine

Direct synthetic routes to this compound typically involve the construction of the morpholine (B109124) ring onto a pre-existing pyridine-containing starting material. One common approach involves the reaction of a pyridine (B92270) derivative bearing appropriate functional groups that can undergo cyclization to form the morpholine ring. For instance, a 3-substituted pyridine with an amino alcohol or a related precursor can be induced to cyclize, forming the six-membered morpholine ring directly attached to the pyridine core. The specific reagents and conditions for such cyclizations can vary, often requiring catalysts or specific reaction sequences to achieve the desired ring closure efficiently.

Indirect Synthesis via Precursor Functionalization and Ring Closure

Indirect methods for the synthesis of this compound involve the initial preparation of a functionalized precursor, which is then subjected to a ring-closing reaction to form the morpholine ring. This multi-step approach allows for greater control over the introduction of substituents on both the pyridine and morpholine moieties.

An example of this strategy is the synthesis of related morpholine-containing structures where a precursor is first assembled and then cyclized. For instance, the synthesis of certain oxazolidinone derivatives, which can be precursors to morpholine-containing compounds, has been reported. nih.govmdpi.com In one such synthesis, 2-chloro-5-nitropyridine (B43025) was reacted with 1-Boc-piperazine, and the resulting intermediate was further elaborated and cyclized to form an oxazolidinone ring. nih.gov Subsequent chemical transformations could then be employed to open the oxazolidinone and form the desired morpholine ring. This stepwise approach allows for the introduction of various functional groups prior to the final ring formation.

Coupling Reactions for Pyridine-Morpholine Linkage Formation

A prevalent strategy for constructing molecules containing both pyridine and morpholine rings involves the use of coupling reactions to form a direct bond between the two pre-formed heterocyclic systems. These methods are highly versatile and are central to modern organic synthesis.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. nih.govacs.org The Suzuki-Miyaura coupling, for example, is a widely used method for creating biaryl compounds and can be adapted to link a pyridine ring to other moieties. nih.gov In a typical Suzuki reaction, a pyridine-boronic acid or a halogenated pyridine is coupled with a suitable partner in the presence of a palladium catalyst and a base. nih.govacs.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. acs.org For instance, the site-selectivity of arylation on a dihalogenated pyridine can be controlled by varying the amount of phosphine (B1218219) ligand used with a palladium acetate (B1210297) precatalyst. acs.org The Buchwald-Hartwig amination is another key palladium-catalyzed reaction that forms a carbon-nitrogen bond, which could be employed to connect a pyridine ring to a morpholine nitrogen. acs.orgresearchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Derivatives

| Catalyst/Precatalyst | Ligand | Base | Solvent | Reaction Type | Ref. |

| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | aq. IPA | Suzuki-Miyaura | acs.org |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Suzuki-Miyaura | nih.gov | |

| RuPhos/BrettPhos precatalysts | - | LiHMDS | - | C,N-Cross Coupling | researchgate.net |

| PdCl₂(o-tolyl₃P)₂ | - | - | - | Buchwald-Hartwig Amination | acs.org |

This table presents examples of catalyst systems used in palladium-catalyzed cross-coupling reactions for the synthesis of pyridine derivatives, which are analogous to methods that could be used for this compound.

Copper-catalyzed or mediated reactions provide an alternative and often complementary approach to palladium-based methods for forming carbon-nitrogen bonds. dergipark.org.tr These reactions can be particularly useful for coupling amines with aryl halides. Copper-promoted amination of a benzylic C(sp³)–H bond is a key step in some multi-component reactions that form N-heterocycles. rsc.org The development of milder and less expensive C-N bond forming techniques is an active area of research, with copper catalysis showing significant promise. dergipark.org.trrsc.org For example, copper-catalyzed three-component reactions have been developed for the synthesis of highly substituted morpholines from amino alcohols, aldehydes, and diazomalonates. nih.gov

Diazo-coupling reactions are a well-established method for forming azo compounds, which can be precursors to other heterocyclic structures. nih.govnih.govresearchgate.netsoton.ac.ukiucr.org In this type of reaction, a diazonium salt, typically formed from a primary amine like 3-aminopyridine (B143674), is coupled with a nucleophilic partner, such as morpholine. nih.govnih.govresearchgate.netsoton.ac.ukiucr.org This results in the formation of a triazene (B1217601) derivative, for example, 4-[(pyridin-3-yl)diazenyl]morpholine, where the pyridine and morpholine rings are linked by an azo moiety. nih.govnih.govresearchgate.netsoton.ac.ukiucr.org While this does not directly yield this compound, the resulting azo compound could potentially be further transformed to establish the desired direct linkage between the pyridine and morpholine rings.

Table 2: Synthesis of a Triazene Derivative via Diazo-Coupling

| Reactant 1 | Reactant 2 | Key Reagent | Product | Ref. |

| 3-Aminopyridine | Morpholine | NaNO₂ in acid | 4-[(Pyridin-3-yl)diazenyl]morpholine | nih.goviucr.org |

This table illustrates the synthesis of a related pyridine-morpholine structure through a diazo-coupling reaction.

Multicomponent Reaction Approaches Incorporating Pyridine and Morpholine Building Blocks

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product that contains substantial portions of all the starting materials. bibliomed.orgmdpi.comresearchgate.net These reactions are advantageous due to their atom economy, time and energy efficiency, and their ability to generate diverse molecular structures. bibliomed.org

Several MCRs have been developed that incorporate pyridine and morpholine building blocks to synthesize complex heterocyclic systems. bibliomed.orgmdpi.com For example, a one-pot, four-component condensation of aldehydes, amines, dialkyl acetylene (B1199291) dicarboxylates, and an active methylene (B1212753) compound using morpholine as a catalyst can produce highly functionalized dihydropyridines. bibliomed.org While this specific example uses morpholine as a catalyst rather than incorporating it into the final structure, it highlights the utility of morpholine in MCRs. Other MCRs have been designed to directly incorporate a morpholine ring into the final product. For instance, a three-component reaction involving benzyl (B1604629) substituted pyridines, aldehydes, and TMSN₃, promoted by copper, has been used to construct imidazo[1,5-a]pyridines. rsc.org Similarly, a three-component aza-Friedel–Crafts reaction catalyzed by Y(OTf)₃ has been used for the C3-alkylation of imidazo[1,2-a]pyridines with aldehydes and cycloamines like morpholine. semanticscholar.org These MCR approaches offer a powerful and convergent route to complex molecules containing both pyridine and morpholine motifs.

Stereoselective Synthesis of Chiral this compound Derivatives

The generation of chiral this compound derivatives with high enantiomeric purity is a key objective in modern organic synthesis. Several stereoselective strategies have been developed, broadly categorized by the stage at which the stereocenter is introduced: before, during, or after the cyclization to form the morpholine ring. researchgate.net

One prominent approach involves the use of chiral starting materials , such as enantiomerically pure amino alcohols. nih.gov A four-step synthesis of cis-3,5-disubstituted morpholines, for instance, commences with an enantiopure N-Boc protected amino alcohol, which is converted to an O-allyl ethanolamine. nih.gov The key step is a subsequent Palladium-catalyzed carboamination reaction with an aryl or alkenyl bromide to furnish the morpholine product as a single stereoisomer. nih.gov This modular approach allows for variation in the substituents on the morpholine ring. nih.gov

Another powerful strategy is asymmetric catalysis , which enables the direct formation of chiral morpholine derivatives from prochiral precursors. A notable example is the catalytic asymmetric synthesis of 3-substituted morpholines through a tandem one-pot reaction involving hydroamination and asymmetric transfer hydrogenation. ubc.ca This method utilizes a commercially available titanium catalyst for the initial hydroamination to form a cyclic imine, which is then reduced in situ by a Noyori-Ikariya catalyst, RuCl(S,S)-Ts-DPEN, to yield chiral 3-substituted morpholines in good yields and with excellent enantiomeric excesses of over 95%. ubc.ca The success of this method relies on hydrogen-bonding interactions between the substrate and the catalyst's ligand. ubc.ca

Asymmetric hydrogenation of unsaturated morpholine precursors represents another effective catalytic method. For instance, the asymmetric hydrogenation of 3,4-disubstituted unsaturated morpholines has been shown to produce the corresponding saturated morpholines in high yields with up to 94% enantiomeric excess. semanticscholar.org

The ring-opening of activated chiral aziridines with suitable haloalcohols provides a highly regio- and stereoselective route to substituted morpholines. researchgate.net This SN2-type ring opening, often catalyzed by a Lewis acid, is followed by a base-mediated intramolecular cyclization to afford the desired morpholine derivative with high enantioselectivity. researchgate.net

Furthermore, biocatalysis offers a green and efficient alternative for stereoselective synthesis. The use of ω-transaminases (ω-TAs) in deep eutectic solvents (DESs) has been explored for the bioamination of prochiral ketones, such as 1-(4-(pyridin-3-yl)phenyl)ethan-1-one, to produce chiral amines which are precursors to chiral heterocycles. mdpi.com This method has shown high conversion rates and excellent enantioselectivity (>99% ee). mdpi.com

Table 1: Comparison of Stereoselective Synthetic Strategies for Chiral Morpholine Derivatives

| Synthetic Strategy | Key Features | Typical Reagents/Catalysts | Reported Enantiomeric Excess (ee) |

| Chiral Starting Materials | Utilizes enantiopure precursors like amino alcohols. nih.gov | Pd-catalysts for carboamination. nih.gov | Single stereoisomer reported. nih.gov |

| Asymmetric Catalysis | Tandem hydroamination and asymmetric transfer hydrogenation. ubc.ca | Ti-catalyst, RuCl(S,S)-Ts-DPEN. ubc.ca | >95% ubc.ca |

| Asymmetric Hydrogenation | Hydrogenation of unsaturated morpholine precursors. semanticscholar.org | Rhodium-bisphosphine catalysts. semanticscholar.org | Up to 99% for 2-substituted morpholines. semanticscholar.org |

| Chiral Aziridine Ring-Opening | SN2-type opening followed by cyclization. researchgate.net | Lewis acids, base. researchgate.net | High enantioselectivity reported. researchgate.net |

| Biocatalysis | Enzymatic amination of prochiral ketones. mdpi.com | ω-Transaminases in Deep Eutectic Solvents. mdpi.com | >99% mdpi.com |

Scalability and Efficiency Considerations in Synthetic Protocols

The transition from a laboratory-scale synthesis to a large-scale, industrially viable process presents numerous challenges. For a molecule like this compound, which may be a key intermediate in drug manufacturing, the scalability and efficiency of its synthesis are of paramount importance.

A key consideration is the cost and availability of starting materials . For instance, some synthetic routes for apixaban, a related heterocyclic compound, were deemed not economically feasible for commercial manufacturing due to the use of expensive starting materials like iodoaniline and the need for multiple column chromatography purifications. sci-hub.se The development of processes that utilize cheaper and more readily available starting materials is a primary goal in process chemistry.

The choice of catalyst and its loading significantly impacts the scalability of a process. While a catalyst might be highly effective on a small scale, its cost, stability, and the ease of its removal from the final product can become significant hurdles on a larger scale. The development of a manufacturing process for a clinical candidate containing a chiral morpholine analogue involved the optimization of the synthesis of (S)-3-methylmorpholine on a kilogram scale, highlighting the importance of catalyst selection and process parameter control for large-scale production. lstmed.ac.uk

Safety and environmental considerations are also critical. The use of hazardous reagents or the generation of toxic byproducts can make a process difficult to scale up. The principles of green chemistry, such as atom economy and the use of less hazardous chemicals, are increasingly being incorporated into the design of scalable synthetic routes. chiralpedia.com For example, a novel, water-assisted N-methylation was developed for a large-scale synthesis that eliminated the use of more hazardous methyl iodide and other problematic reagents. acs.org

Finally, the robustness and reproducibility of a synthetic protocol are essential for large-scale manufacturing. The process must consistently deliver the product in high yield and purity. This often requires a deep understanding of the reaction mechanism and the identification and control of critical process parameters.

Table 2: Key Considerations for Scalability and Efficiency

| Consideration | Aspect | Example/Impact |

| Starting Materials | Cost and availability. sci-hub.se | Use of expensive reagents like iodoaniline can render a process economically unfeasible for large-scale production. sci-hub.se |

| Process Optimization | Reaction conditions, yield, purity. sci-hub.senih.gov | Optimization can lead to significantly higher overall yields and purity, making the process commercially viable. sci-hub.se |

| Catalyst | Cost, loading, stability, removal. lstmed.ac.uk | High catalyst loading or the use of expensive, unstable catalysts can be prohibitive for scale-up. lstmed.ac.uk |

| Safety & Environment | Hazardous reagents, waste generation. chiralpedia.comacs.org | Development of greener alternatives, such as water-assisted reactions, improves the safety and sustainability of the process. acs.org |

| Robustness | Consistency and reproducibility. | A well-understood and controlled process is necessary to ensure consistent product quality on a large scale. |

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation of 3 Pyridin 3 Yl Morpholine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Bond Connectivity and Stereochemistry

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and spatial arrangement of atoms.

One-dimensional (1D) NMR spectra, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of each unique proton and carbon atom in the molecule. For 3-(Pyridin-3-yl)morpholine, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the morpholine (B109124) ring.

The pyridine ring protons would appear in the aromatic region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns dictated by their position relative to the nitrogen atom and the morpholine substituent. The morpholine ring protons would appear in the aliphatic region (typically δ 2.5-4.0 ppm). The protons on carbons adjacent to the oxygen (C2 and C6) are expected to be shifted downfield compared to those adjacent to the nitrogen (C5) due to the higher electronegativity of oxygen nih.govresearchgate.netresearchgate.net.

The ¹³C NMR spectrum provides information on the number of unique carbon environments. The pyridine carbons would resonate in the aromatic region (~δ 120-150 ppm), while the morpholine carbons would appear in the aliphatic region (~δ 45-70 ppm).

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assembling the molecular structure. A ¹H-¹H COSY spectrum reveals proton-proton coupling relationships, allowing for the tracing of bonded proton networks within the pyridine and morpholine rings. An HSQC spectrum correlates each proton signal with its directly attached carbon atom, confirming the C-H bond framework. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the pyridin-3-yl ring to the C3 position of the morpholine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This interactive table contains predicted data based on typical values for pyridine and morpholine moieties.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C2 | ~8.5 | ~148 |

| Pyridine C4 | ~7.8 | ~135 |

| Pyridine C5 | ~7.3 | ~123 |

| Pyridine C6 | ~8.6 | ~150 |

| Morpholine C2 | ~3.8-4.0 | ~67 |

| Morpholine C3 | ~3.0-3.2 | ~55 |

| Morpholine C5 | ~2.8-3.0 | ~46 |

| Morpholine C6 | ~3.6-3.8 | ~67 |

| Morpholine NH | Broad, variable | - |

The morpholine ring is not planar and typically adopts a chair conformation to minimize steric strain nih.govsoton.ac.uknih.gov. This chair conformation can undergo a ring-flipping process, interconverting axial and equatorial substituents. Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, can be used to investigate the energetics of this process.

At room temperature, the ring flip is usually fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons on the same carbon. As the temperature is lowered, this ring flip slows down. At a sufficiently low temperature (the coalescence temperature), the signals for the axial and equatorial protons broaden and then resolve into separate, distinct signals, each with its own chemical shift and coupling constants. By analyzing the spectra at different temperatures, the energy barrier (ΔG‡) for the chair-to-chair interconversion can be calculated, providing valuable insight into the conformational flexibility of the morpholine ring within the molecule. For N-substituted morpholine derivatives, these energy barriers have been previously studied using similar techniques.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information.

For this compound (C₉H₁₂N₂O), high-resolution mass spectrometry (HRMS) would confirm its elemental composition. The monoisotopic mass is 164.09496 Da. In electrospray ionization (ESI) mode, the compound is expected to be detected as the protonated molecular ion [M+H]⁺ at m/z 165.10224 uni.lu.

The fragmentation pattern in MS/MS (tandem mass spectrometry) provides a fingerprint of the molecule's structure. The molecular ion is energetically unstable and can break apart into smaller, characteristic fragment ions. For this compound, key fragmentation pathways would likely involve the cleavage of the morpholine ring and the bond connecting the two heterocyclic systems. Common fragmentations for morpholine-containing structures include the loss of the entire morpholine unit or parts of it preprints.org. A significant fragment would be expected from the cleavage of the C-C bond between the pyridine and morpholine rings, leading to ions corresponding to the pyridinyl cation and the morpholine radical cation (or vice versa).

Table 2: Predicted Mass Spectrometry Data for this compound This interactive table contains predicted data based on the compound's elemental composition.

| Ion Species | Calculated m/z |

| [M]⁺ | 164.09441 |

| [M+H]⁺ | 165.10224 |

| [M+Na]⁺ | 187.08418 |

| Key Fragment (Pyridinyl moiety) | ~78 |

| Key Fragment (Morpholine ring cleavage) | Various, e.g., loss of CH₂O |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a molecule.

The IR spectrum of this compound would display a combination of absorption bands characteristic of both the pyridine and morpholine rings.

N-H Stretch: A key feature would be the N-H stretching vibration from the secondary amine in the morpholine ring, typically appearing as a moderate, sharp band in the 3300-3500 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations from the pyridine ring are expected just above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹). Aliphatic C-H stretching from the CH₂ groups of the morpholine ring would appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) nist.gov.

C=C and C=N Stretches: The pyridine ring would exhibit characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region nist.gov.

C-O Stretch: A strong, prominent band corresponding to the C-O-C stretching of the ether linkage in the morpholine ring is expected in the 1050-1150 cm⁻¹ range nist.gov.

C-N Stretch: The C-N stretching of the amine in the morpholine ring would appear in the 1020-1250 cm⁻¹ region.

Table 3: Characteristic Infrared Absorption Bands for this compound This interactive table contains typical IR frequency ranges for the compound's functional groups.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Secondary Amine (Morpholine) | N-H Stretch | 3300 - 3500 |

| Aromatic (Pyridine) | C-H Stretch | 3010 - 3100 |

| Aliphatic (Morpholine) | C-H Stretch | 2850 - 2960 |

| Aromatic (Pyridine) | C=C, C=N Stretch | 1400 - 1600 |

| Ether (Morpholine) | C-O-C Stretch | 1050 - 1150 |

| Amine (Morpholine) | C-N Stretch | 1020 - 1250 |

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation

While NMR provides the structure in solution, single-crystal X-ray diffraction reveals the precise three-dimensional arrangement of atoms in the solid state. This technique can determine bond lengths, bond angles, and torsional angles with very high precision, offering an unambiguous depiction of the molecule's solid-state geometry and conformation.

For this compound, a successful crystallographic analysis would confirm the connectivity established by NMR. It would also provide definitive information on the conformation of the morpholine ring, which is expected to be a chair form nih.govsoton.ac.uknih.gov. The analysis would determine whether the pyridin-3-yl substituent occupies an axial or equatorial position on the chair. The crystal packing would also be revealed, showing how individual molecules interact with each other in the crystal lattice through intermolecular forces such as hydrogen bonding (involving the morpholine N-H group) and π-stacking (involving the pyridine rings).

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. While this compound itself is not expected to exhibit significant tautomerism, X-ray diffraction is a powerful tool for identifying tautomeric forms in the solid state when they do exist. For some pyridine derivatives, such as pyridinols, tautomeric equilibria between keto and enol forms can be significant. A crystallographic study of this compound would definitively show only the expected structure, confirming the absence of other tautomeric forms in the crystalline state.

Based on a comprehensive search of available scientific literature and crystallographic databases, detailed experimental data regarding the single-crystal X-ray analysis, intermolecular interactions, and crystal packing of this compound is not publicly available.

While structural information exists for related compounds containing pyridinyl and morpholine moieties, these analogs possess different substitution patterns or additional functional groups that significantly alter their crystal packing and intermolecular interactions. Therefore, to adhere strictly to the requested scope focusing solely on this compound, no data can be presented for section 3.4.2.

Further research, including the synthesis and single-crystal X-ray diffraction analysis of this compound, would be required to elucidate its crystallographic properties and intermolecular bonding patterns. Without such experimental data, a scientifically accurate discussion of its crystal packing and the specific hydrogen bonds, van der Waals forces, or other non-covalent interactions that govern its solid-state architecture is not possible.

Computational and Theoretical Investigations of 3 Pyridin 3 Yl Morpholine

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 3-(Pyridin-3-yl)morpholine. DFT methods are used to calculate various molecular properties that govern the compound's behavior. researchgate.netmdpi.com

The electronic properties of substituted pyridine (B92270) and morpholine (B109124) derivatives are heavily influenced by the nature and position of their constituent groups. researchgate.net For this compound, the nitrogen atom of the pyridine ring and the nitrogen and oxygen atoms of the morpholine ring are key sites of chemical reactivity. researchgate.netnih.gov The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are critical in predicting how the molecule will interact with other chemical species. mdpi.comresearchgate.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. mdpi.com

Table 1: Predicted Electronic Properties of this compound (Illustrative) Note: The following data is illustrative and based on typical values for similar structures. Actual values would require specific DFT calculations for this exact molecule.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | ~ -1.0 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | ~ 5.5 eV | Indicates high kinetic stability |

| Dipole Moment | ~ 2.5 D | Reflects the molecule's overall polarity |

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure of this compound is not static; the molecule exists as an ensemble of different conformations in equilibrium. Conformational analysis is therefore essential for understanding its structure-activity relationships.

Exploration of Conformational Isomers (e.g., Chair-like and Skew-boat Forms of Morpholine)

The morpholine ring, a six-membered heterocycle, predominantly adopts a chair conformation to minimize steric strain. cdnsciencepub.comrsc.org However, other conformations such as the skew-boat are also possible, though generally higher in energy. rsc.org In the case of morpholine itself, two primary chair conformers exist, distinguished by the orientation of the N-H bond as either axial or equatorial. researchgate.netrsc.org Theoretical calculations have shown the equatorial-chair conformer to be more stable. researchgate.netrsc.org For this compound, the substituent at the 3-position can also adopt either an axial or equatorial position, leading to different conformational isomers with distinct energies and populations.

Table 2: Relative Energies of Morpholine Ring Conformations (Illustrative) Note: This table illustrates the general energy differences for the morpholine ring based on existing literature. Specific values for this compound would require dedicated calculations.

| Conformation | Relative Energy (kJ/mol) | Key Feature |

|---|---|---|

| Chair (Equatorial substituent) | 0 (most stable) | Minimizes steric interactions |

| Chair (Axial substituent) | Slightly higher than equatorial | Potential for 1,3-diaxial interactions |

| Skew-Boat | ~25 kJ/mol higher than chair | Higher energy, more flexible |

Computational Tools for Conformational Searching

Identifying the full ensemble of low-energy conformers is a central challenge in computational chemistry. chemrxiv.org Various algorithms and software packages are employed for this purpose. Stochastic methods, such as those used in the CREST (Conformer-Rotamer Ensemble Sampling Tool) program, are robust for exploring conformational space. chemrxiv.org Other widely used tools include OMEGA, which is known for its speed and accuracy in reproducing bioactive conformations for drug-like molecules. eyesopen.com These programs systematically or randomly alter torsional angles within the molecule to generate a multitude of conformations, which are then minimized to find the most stable structures. ucsb.edu The resulting conformational ensemble provides a more realistic representation of the molecule's structure than a single, static model. chemrxiv.org

Molecular Docking Simulations for Protein-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net It is extensively used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein. acs.orgnih.gov

Binding Mode Analysis with Biological Targets

Derivatives of morpholine have been shown to interact with a variety of biological targets, including enzymes like kinases (e.g., PI3K, mTOR) and receptors. nih.govacs.org Docking simulations place the ligand into the binding site of a protein and score the different poses based on factors like intermolecular forces, geometric complementarity, and desolvation energy. nih.gov For this compound, the morpholine ring can act as a scaffold to correctly position other functional groups or directly participate in binding interactions. acs.orgnih.gov The pyridine ring can engage in π–π stacking interactions with aromatic residues like phenylalanine in the protein's active site. nih.gov The nitrogen and oxygen atoms of the morpholine ring are capable of forming crucial hydrogen bonds with the protein backbone or side chains, a common feature in ligand-protein recognition. acs.org

Identification of Key Interacting Residues

A key outcome of molecular docking is the identification of specific amino acid residues within the protein's binding pocket that form critical interactions with the ligand. nih.gov For instance, studies on related morpholine-containing inhibitors have highlighted the importance of hydrogen bonds with residues like valine in the hinge region of kinases. acs.org The morpholine oxygen atom frequently acts as a hydrogen bond acceptor. acs.org Aromatic residues such as tryptophan and tyrosine in hydrophobic pockets can form favorable interactions with the pyridine ring. nih.gov By pinpointing these key interactions, researchers can understand the basis of binding affinity and selectivity, and rationally design new derivatives with improved potency and specificity. researchgate.net For example, a docking study of a morpholine derivative with the extended-spectrum beta-lactamase (ESBL) enzyme revealed hydrogen bond interactions with GLN and HIS residues. rjlbpcs.com

Table 3: Potential Interacting Residues for this compound with a Kinase Target (Illustrative) Note: This table is a hypothetical representation based on docking studies of similar compounds.

| Protein Residue | Interaction Type | Involving Ligand Moiety |

|---|---|---|

| Valine (Hinge Region) | Hydrogen Bond | Morpholine Oxygen |

| Phenylalanine | π-π Stacking | Pyridine Ring |

| Aspartic Acid | Hydrogen Bond | Morpholine Nitrogen |

| Leucine | Hydrophobic Interaction | Morpholine/Pyridine Rings |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational techniques used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures.

CoMFA and CoMSIA Studies for Activity Prediction

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR methods that provide detailed insights into the steric, electrostatic, and other physicochemical fields of a molecule that are critical for its biological activity. uoa.grimist.ma

While specific CoMFA and CoMSIA studies focused solely on this compound are not extensively documented in publicly available literature, research on structurally related analogues provides valuable predictive models. For instance, studies on 3-pyridyl ether analogues, which share the key pyridinyl moiety, have been conducted to understand their binding affinity for neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govacs.orgnih.gov

In one such study on 64 open-ring analogues of 3-pyridyl ethers, a Hologram QSAR (HQSAR) model, a 2D-QSAR technique, demonstrated high predictive power. nih.govacs.org An extensive 3D-QSAR study on 158 diverse analogues of 3-pyridyl ethers also yielded statistically significant CoMFA and CoMSIA models. nih.gov The CoMFA model highlighted that steric fields were the primary determinant of ligand binding, while the CoMSIA model indicated that both steric and hydrogen-bond interactions were crucial. nih.gov

Another 3D-QSAR study on pyridin-3-yl pyrimidines identified the morpholine nucleus as being situated in a protein region with a positive charge, indicating a strong interaction. researchgate.net The CoMSIA model from this study, which incorporated electrostatic, hydrophobic, and hydrogen bond donor fields, showed excellent predictive capability. researchgate.net These findings underscore the importance of the morpholine and pyridine groups in molecular interactions and provide a framework for predicting the activity of new derivatives containing the this compound scaffold.

Table 1: Statistical Parameters of Representative QSAR Models for Pyridin-3-yl Analogues

| Model Type | Compound Set | q² | r² | Predictive r² | Key Findings | Reference |

| CoMSIA | Pyridin-3-yl pyrimidines | 0.718 | 0.959 | 0.909 | Electrostatic, hydrophobic, and H-bond donor fields are predictive of activity. | researchgate.net |

| CoMFA | 3-Pyridyl ether analogues | 0.605 | 0.862 | 0.723 | Steric fields are the major descriptor for ligand binding. | nih.gov |

| CoMSIA | 3-Pyridyl ether analogues | 0.723 | 0.685 | 0.685 | Steric and H-bond interactions play major roles in the binding process. | nih.gov |

| HQSAR | Open-ring 3-pyridyl ether analogues | 0.845 | 0.897 | N/A | Exhibited optimal predictive power among the models tested. | nih.govacs.org |

q²: Cross-validated correlation coefficient; r²: Non-cross-validated correlation coefficient

Derivation of Physicochemical Descriptors for Biological Activity

Physicochemical descriptors are calculated properties of a molecule that quantify its chemical characteristics and are used in QSAR/QSPR modeling to predict biological activity and pharmacokinetic properties. Key descriptors for (S)-3-(Pyridin-3-yl)morpholine have been computationally derived and are available through public databases. nih.gov

These descriptors, such as molecular weight, lipophilicity (XLogP3), and topological polar surface area (TPSA), are fundamental in assessing a compound's potential as a drug candidate. For example, TPSA is a good predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration. The number of hydrogen bond donors and acceptors is critical for understanding ligand-receptor interactions.

Table 2: Computed Physicochemical Descriptors for (S)-3-(Pyridin-3-yl)morpholine Dihydrochloride

| Descriptor | Value | Source |

| Molecular Formula | C₉H₁₄Cl₂N₂O | nih.gov |

| Molecular Weight | 237.12 g/mol | nih.gov |

| XLogP3 | 0.1 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Exact Mass | 236.0483185 Da | nih.gov |

| Topological Polar Surface Area (TPSA) | 34.2 Ų | nih.gov |

| Heavy Atom Count | 14 | nih.gov |

Molecular Dynamics Simulations for Dynamic Binding Interactions

Molecular dynamics (MD) simulations provide powerful insights into the time-resolved motion of molecules, allowing for the study of the dynamic interactions between a ligand and its receptor. uoa.grnih.gov This technique complements static methods like molecular docking by revealing the stability of binding poses, the role of solvent molecules, and the conformational changes that occur upon ligand binding. uoa.grmdpi.com

Studies on compounds structurally similar to this compound have utilized MD simulations to elucidate binding mechanisms. For example, molecular docking and dynamics studies were performed on 2-[(morpholin-4-yl)(pyridin-3-yl)methyl]hydrazinecarboxamide (MPH), a close analogue. researchgate.netrjlbpcs.com The docking study revealed a strong binding affinity for the extended-spectrum beta-lactamase (ESBL) enzyme, with a docking score of -5.2 kcal/mol. rjlbpcs.com The simulations suggested favorable hydrogen bond interactions with glutamine (GLN) and histidine (HIS) residues within the active site, indicating a high affinity of the ligand for the receptor. rjlbpcs.com

In other research, MD simulations have been used to confirm the stability of protein-ligand complexes and to validate findings from docking and 3D-QSAR studies. uoa.grmdpi.com For instance, simulations of morpholine-substituted tetrahydroquinoline derivatives as mTOR inhibitors confirmed stable interactions over a 100-nanosecond period. mdpi.com Similarly, MD simulations of viprinin and its morpholine derivatives with the HIV-1 Vpr protein were used to explore their binding mechanism and stability. nih.govtandfonline.comtandfonline.com These examples highlight the utility of MD simulations in understanding the dynamic behavior of morpholine-containing compounds at their biological targets, providing a basis for predicting the binding interactions of this compound.

Pharmacological and Biological Activity of 3 Pyridin 3 Yl Morpholine and Its Derivatives

Antimicrobial Activity Studies

Derivatives of 3-(Pyridin-3-yl)morpholine have shown considerable promise as antimicrobial agents, with research highlighting their effectiveness against a spectrum of bacteria and fungi. Studies have delved into their mechanisms of action, including the disruption of bacterial resistance and the inhibition of essential enzymes.

Morpholine (B109124) derivatives have demonstrated a broad spectrum of antibacterial action. researchgate.netcore.ac.uk One study found that a specific morpholine derivative exhibited high inhibitory action against 82.83% of tested bacterial strains, with inhibition zones ranging from 16 to 31 mm. researchgate.netcore.ac.uk Another derivative in the same study was effective against 89.61% of the bacteria tested. researchgate.netcore.ac.uk

Similarly, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated for their in-vitro antibacterial activity against five Gram-positive bacteria. nih.gov The results showed that several of these compounds exhibited strong antibacterial activity, comparable to the drug linezolid. nih.gov For instance, compounds 21b, 21d, and 21f showed significant inhibitory effects against a variety of bacteria. nih.gov The research highlighted that modifications on the pyridine (B92270) ring and the introduction of a fluorine atom could significantly increase antibacterial activity. nih.gov

Below is a data table summarizing the antibacterial activity of selected pyridine and morpholine derivatives.

| Compound Class | Target Organism | Activity Measurement (MIC in µg/mL) | Source |

| 3-(pyridine-3-yl)-2-oxazolidinone (9g) | S. aureus (ATCC25923) | 32 | nih.gov |

| 3-(pyridine-3-yl)-2-oxazolidinone (9g) | S. pneumonia (ATCC49619) | 32 | nih.gov |

| 3-(pyridine-3-yl)-2-oxazolidinone (17g) | S. aureus (ATCC25923) | 8 | nih.gov |

| 3-(pyridine-3-yl)-2-oxazolidinone (17g) | S. pneumonia (ATCC49619) | 4 | nih.gov |

| 3-(pyridine-3-yl)-2-oxazolidinone (21d) | S. aureus (ATCC25923) | 2 | nih.gov |

| 3-(pyridine-3-yl)-2-oxazolidinone (21d) | S. pneumonia (ATCC49619) | 1 | nih.gov |

| 3-(pyridine-3-yl)-2-oxazolidinone (21d) | E. faecalis (ATCC29212) | 2 | nih.gov |

| Alkyl Pyridinol (JC-01-072) | S. aureus USA300LAC | 8 | mdpi.com |

| Alkyl Pyridinol (JC-01-074) | S. aureus USA300LAC | 16 | mdpi.com |

The antifungal properties of pyridine derivatives have also been a subject of investigation. Pyridine amides, for example, have demonstrated notable anti-Candida and anti-Aspergillus profiles in vitro. researchgate.net Certain synthesized compounds with a 3-methoxyphenyl ring showed high activity against fungal species, with Minimum Inhibitory Concentration (MIC) values ranging from 20.2 to 80.6 μM for Candida albicans and Candida parapsilosis. researchgate.net

In another study, Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione were evaluated, and one compound exhibited a statistically significant reduction in the growth of Candida albicans. mdpi.com Furthermore, a series of novel pyrazoline derivatives were assessed for their antifungal efficacy against several Candida species. nih.gov One compound, in particular, displayed potent antifungal activity with a MIC of 6.25 µg/mL across all tested strains, including C. albicans, C. tropicalis, and C. parapsilosis. nih.gov

The table below presents the antifungal activity of selected pyridine derivatives.

| Compound Class | Target Organism | Activity Measurement (MIC) | Source |

| Pyridine Amide (3c) | C. albicans | 20.2 µM | researchgate.net |

| Pyridine Amide (3c) | C. parapsilosis | 80.6 µM | researchgate.net |

| Pyrazoline Derivative (4c) | C. albicans (ATCC-90028) | 6.25 µg/mL | nih.gov |

| Pyrazoline Derivative (4c) | C. tropicalis (ATCC-750) | 6.25 µg/mL | nih.gov |

| Pyrazoline Derivative (4c) | C. parapsilosis (ATCC-22019) | 6.25 µg/mL | nih.gov |

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to conventional antibiotics. mdpi.com The pyridine nucleus has been identified as an effective structural component for inhibiting bacterial biofilm formation. mdpi.com

A study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives revealed that these compounds possess universal antibiofilm activity. nih.gov Specifically, compound 21d demonstrated a significant, concentration-dependent inhibition of biofilm formation. nih.gov This same compound also showed a more stable effect on S. pneumoniae over 15 days, indicating a lower potential for the development of drug resistance compared to linezolid. nih.gov

Other research has focused on bis(indolyl)pyridines and triazole functionalized pyridine derivatives, which have also shown the ability to inhibit biofilm formation in strains like Staphylococcus aureus and Escherichia coli. mdpi.comresearchgate.net For instance, a derivative, 5-bromo-1-(2-methoxyethyl)-3-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-indole, displayed significant biofilm inhibition with an IC50 value of 1.0 µM against S. aureus. nih.gov

Bacterial DNA gyrase is a well-established and essential target for the development of new antibiotics. nih.govmdpi.commdpi.com This enzyme, which is not present in humans, plays a crucial role in bacterial DNA replication. nih.gov Inhibitors of DNA gyrase can be categorized into different classes, including those that target the GyrA subunit and those that are ATP-competitive inhibitors of the GyrB subunit. mdpi.comresearchgate.net

Research has led to the design of novel inhibitors based on a pyridine-3-carboxamide scaffold that target the ATPase sub-unit of DNA gyrase (GyrB). nih.gov These N-ethylurea inhibitors have demonstrated excellent enzyme inhibitory activity, which translates to potent antibacterial efficacy against Gram-positive bacteria. nih.gov Additionally, molecular docking studies have been employed to investigate the mechanism of action for bis(indolyl)pyridine derivatives, suggesting that their antimicrobial effects may be attributed to the inhibition of bacterial targets such as DNA gyrase B. mdpi.com

Antineoplastic and Antiproliferative Activities

The this compound framework is a key pharmacophore in the design of inhibitors targeting various protein kinases implicated in cancer cell proliferation and survival. These derivatives have been developed as potent and often selective inhibitors for a range of kinases involved in oncogenic signaling pathways.

PI3K and mTOR Inhibition The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various cancers, making it a prime target for cancer therapy. nih.gov The morpholine ring is a crucial feature for many PI3K inhibitors, as the oxygen atom can form a key hydrogen bond interaction within the hinge region of the enzyme's ATP-binding site. acs.org

Several potent inhibitors incorporating the pyridin-yl-morpholine structure have been developed as dual PI3K/mTOR inhibitors.

PQR309 (Bimiralisib) is a potent, brain-penetrant pan-class I PI3K inhibitor that also targets mTOR. acs.org It is based on a 4,6-dimorpholino-1,3,5-triazine core linked to a pyridine moiety. acs.org

PQR530 is another dual inhibitor of class I PI3K and mTOR kinase, demonstrating oral bioavailability and brain penetration. acs.org

PQR626 was developed as a potent and selective mTOR inhibitor, also showing excellent brain penetration. acs.org Its structure features two different substituted morpholine rings attached to a triazine-pyridine core. acs.org

The inhibitory activities of these compounds are summarized in the table below.

| Compound | Target Kinase | Inhibitory Activity (IC50 or Ki in nM) | Source |

| PQR309 | PI3Kα | 31 | acs.org |

| PQR309 | PI3Kβ | 111 | acs.org |

| PQR309 | PI3Kδ | 33 | acs.org |

| PQR309 | PI3Kγ | 39 | acs.org |

| PQR309 | mTOR | 83 | acs.org |

| PQR530 | PI3Kα | Ki = 3.9 | acs.org |

| PQR530 | mTOR | Ki = 13.5 | acs.org |

| PQR626 | mTOR | IC50 = 5 | acs.org |

TRK Inhibition Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases whose continuous activation can lead to cancer. nih.govrsc.org Based on scaffold hopping and computer-aided drug design, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated as TRK inhibitors. nih.govrsc.org Among these, compound C03 showed an IC50 value of 56 nM against TRKA and effectively inhibited the proliferation of the Km-12 cancer cell line with an IC50 of 0.304 μM. nih.gov The pyrazolo[3,4-b]pyridine scaffold is common in kinase inhibitors, where the pyrazolo part acts as a hydrogen bond center and the pyridine can form a π–π stacking interaction with key residues in the kinase domain. nih.gov

Bcr-Abl Inhibition The Bcr-Abl fusion oncoprotein is a tyrosine kinase that is a hallmark of chronic myelogenous leukemia (CML). researchgate.netnih.gov A series of pyridin-3-yl pyrimidines were synthesized and evaluated for their ability to inhibit Bcr-Abl. researchgate.netnih.gov Several compounds, including A2, A8, and A9, exhibited potent Bcr-Abl inhibitory activity. nih.gov Further research led to the development of a hybrid compound, 4-methyl-N3-(4-(pyridin-3-yl)pyrimidin-2-yl)-N1-(quinolin-4-yl)benzene-1,3-diamine (2g), which showed a significant reduction in the viability of K562 leukemia cells with a CC50 value of 0.9 µM. mdpi.com

Met Kinase Inhibition The c-Met receptor tyrosine kinase is another important target in cancer therapy. mdpi.com A series of compounds with pyridine headgroups were designed and synthesized as c-Met inhibitors. mdpi.com Several of these derivatives exhibited potent inhibitory activity against c-Met, with IC50 values in the low nanomolar range. mdpi.com For example, compounds 13b and 13h were identified as potent and selective c-Met inhibitors with IC50 values of 0.02 µM and 0.05 µM, respectively. mdpi.com Pyrazolo[3,4-b]pyridine derivatives have also been reported to exert their antitumor effects through the inhibition of c-Met kinase. nih.gov

MAPK Inhibition The MAPK signaling pathway is another critical pathway in tumorigenesis. nih.gov While direct MAPK inhibitors based on the this compound scaffold are less common, the morpholine moiety itself has been central to the development of related kinase inhibitors. For instance, research into PI3K inhibitors has led to the design of PI3K/MEK bifunctional inhibitors, where MEK is a key component of the MAPK pathway. nih.gov This was achieved by modifying the morpholine group of a known PI3K inhibitor to tether a MEK-targeting moiety. nih.gov

Activity Against Various Human Cancer Cell Lines

Derivatives of this compound have demonstrated significant cytotoxic potential against a variety of human cancer cell lines. Research into morpholine-substituted quinazoline derivatives identified compounds with potent anticancer activities. nih.gov Specifically, compounds designated AK-3 and AK-10 showed significant cytotoxicity against human lung carcinoma (A549), human breast adenocarcinoma (MCF-7), and human neuroblastoma (SHSY-5Y) cell lines. nih.gov Another study highlighted a derivative, compound 2g, which exhibited notable cytotoxic effects against human colon adenocarcinoma (SW480) and MCF-7 cell lines. researchgate.net The cytotoxic effects, measured by IC50 values (the concentration required to inhibit the growth of 50% of cells), indicate a strong potential for these compounds in oncology. For instance, compound AK-10 was particularly effective against the MCF-7 and SHSY-5Y cell lines, with IC50 values of 3.15 µM and 3.36 µM, respectively. nih.gov Similarly, compound 2g was most potent against the SW480 cell line, with an IC50 value of 5.10 µM. researchgate.net

Further studies on other morpholine-based structures, such as thieno[2,3-d]pyrimidine derivatives, have also revealed powerful cytotoxicity against cell lines including colorectal (HCT-116, SW480), ovarian (SKOV3), glioblastoma (U87), and breast (SKBR3) cancers, with IC50 values ranging from 3.83 to 11.94 μM. researchgate.net

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| AK-10 | MCF-7 (Breast) | 3.15 ± 0.23 | nih.gov |

| AK-10 | SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | nih.gov |

| AK-10 | A549 (Lung) | 8.55 ± 0.67 | nih.gov |

| AK-3 | MCF-7 (Breast) | 6.44 ± 0.29 | nih.gov |

| AK-3 | SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | nih.gov |

| AK-3 | A549 (Lung) | 10.38 ± 0.27 | nih.gov |

| Compound 2g | SW480 (Colon) | 5.10 ± 2.12 | researchgate.net |

| Compound 2g | MCF-7 (Breast) | 19.60 ± 1.13 | researchgate.net |

Cell Cycle Modulation

The anticancer activity of this compound derivatives is linked to their ability to modulate the cell cycle, a critical process for cell proliferation. Mechanistic studies have shown that these compounds can induce cell cycle arrest, thereby inhibiting the uncontrolled growth of cancer cells. For example, the morpholine-substituted quinazoline derivatives AK-3 and AK-10 were found to inhibit cell proliferation by arresting the cell cycle in the G1 phase. nih.gov Cell cycle analysis demonstrated that treatment with compounds AK-3 and AK-10 resulted in G0/G1 phase arrest values of 59% and 62%, respectively. nih.gov

Similarly, another morpholine derivative, compound 2g, was shown to induce phase arrest in MCF-7 breast cancer cells. researchgate.net This interruption of the normal cell cycle progression is a key mechanism leading to the death of cancer cells, which was found to occur primarily through apoptosis (programmed cell death). nih.govresearchgate.net

Anti-inflammatory and Analgesic Properties

p38α Kinase Inhibition

Certain pyridine derivatives containing the morpholine scaffold have been identified as potent inhibitors of p38α mitogen-activated protein kinase (MAPK). researchgate.netnih.gov The p38α kinase is a key regulator in the biosynthesis of inflammatory cytokines such as TNF-α and various interleukins (IL-1, IL-6), making it an attractive target for treating inflammatory diseases. nih.gov

In a study focused on drug repurposing, a series of imidazol-5-yl pyridine inhibitors were evaluated for their potency against p38α kinase. Among these, compounds 11a and 11d emerged as the most potent inhibitors, demonstrating a strong affinity for the p38α active site. nih.gov Their inhibitory activity highlights the potential of the pyridin-yl morpholine framework in the development of anti-inflammatory agents.

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 11d | p38α Kinase | 45 | nih.gov |

| Compound 11a | p38α Kinase | 47 | nih.gov |

Interaction with Adenosine Kinase

Derivatives of this compound have been developed as potent, non-nucleoside inhibitors of adenosine kinase (AK). nih.govresearchgate.net Adenosine kinase is the primary enzyme responsible for metabolizing adenosine, an endogenous neuromodulator that plays a crucial role in reducing cellular excitability at sites of tissue injury and inflammation. researchgate.net By inhibiting AK, the local concentration of adenosine increases, enhancing its natural analgesic and anti-inflammatory effects. researchgate.netnih.gov

One notable compound, 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine (also known as ABT-702), was identified as a novel and highly potent AK inhibitor with an IC50 value of 1.7 nM. researchgate.net This compound, which features a 7-pyridylmorpholine substituted ring system, has demonstrated oral activity in animal models of pain and inflammation, underscoring the therapeutic potential of this class of molecules. nih.govresearchgate.net

Central Nervous System (CNS) Activities

Modulation of Receptors in Mood Disorders and Pain

The this compound scaffold and its analogs are of interest for their potential to modulate key receptors in the central nervous system (CNS) involved in mood and pain regulation. The opioid system, comprising mu, delta, and kappa opioid receptors, is a significant target for mood disorders and pain management. nih.govresearchgate.netfrontiersin.org These receptors are highly expressed in the limbic system and play a central role in emotional responses and reward processes. frontiersin.org

In a direct application of the pyridin-3-yl structure, researchers have designed constrained versions of anabasine, a natural nicotinic acetylcholine (B1216132) receptor (nAChR) ligand, to create compounds with high affinity for specific nAChR subtypes. nih.gov One such derivative, 2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane, exhibited high-affinity binding to the α4β2 nAChR subtype (Ki ≤ 0.5-15 nM). nih.gov Nicotinic receptors are implicated in various CNS functions, and ligands selective for these receptors are investigated for their potential in treating neurological and psychiatric conditions. The development of such specific modulators based on the pyridin-3-yl structure demonstrates a clear pathway for influencing CNS activity related to mood and pain. nih.gov

Bioactivity Towards Enzymes and Receptors in Neurodegenerative Diseases (e.g., Parkinson's, Alzheimer's)

Derivatives of the pyridine-morpholine structure have been explored for their potential to modulate targets implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

In the context of Alzheimer's disease, research has focused on the inhibition of cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Pyrimidine-morpholine hybrids have been identified as potent cholinesterase inhibitors. nih.govunimelb.edu.au One study highlighted a compound, 5h (a pyrimidine-morpholine hybrid with a meta-tolyl substituent), as a particularly strong candidate against acetylcholinesterase (AChE), with an inhibitory potency significantly greater than the reference drug neostigmine. nih.gov This compound also demonstrated notable inhibition of butyrylcholinesterase (BuChE). nih.gov Kinetic analysis revealed a non-competitive mode of inhibition for this derivative against AChE. nih.gov Other pyridine-based derivatives have also been shown to inhibit AChE and prevent the aggregation of amyloid-β (Aβ) peptide, a key pathological hallmark of Alzheimer's. nih.govfrontiersin.org For instance, the pyridine amine derivative PAT (3-bis(pyridin-2-ylmethyl)aminomethyl-5-hydroxybenzyltriphenylphosphonium bromide) was found to inhibit both self- and metal-induced Aβ aggregation and also inhibited acetylcholinesterase activity. nih.gov

For Parkinson's disease, a primary pathological feature is the fibrillary aggregation of the protein α-synuclein. A new class of compounds based on an N-(6-methoxypyridin-3-yl)quinoline-2-amine scaffold has been designed and shown to have a high binding affinity for α-synuclein fibrils. mdpi.comresearchgate.net Specific derivatives, such as compounds 7f, 7j, and 8i from this class, exhibited high affinity and were selected for radiolabeling to be used as potential probes for positron emission tomography (PET) imaging of α-synuclein aggregates in the brain. mdpi.comnih.gov In vitro binding assays confirmed that radiolabeled compound [¹²⁵I]8i is a potent α-synuclein radioligand with a dissociation constant (Kd) of 5 nM for Parkinson's disease brain tissues and is selective over tissues from Alzheimer's or control subjects. mdpi.comnih.gov

Additionally, monoamine oxidases (MAO-A and MAO-B) are crucial enzymes that regulate neurotransmitter levels and are targets in neurodegenerative disease therapy. mdpi.comnih.gov Selective MAO-B inhibitors can limit the degradation of dopamine, which is beneficial in Parkinson's disease. mdpi.com Certain 1H-chromeno[3,2-c]pyridine derivatives have been identified as potent inhibitors of MAO-B. mdpi.com

Table 1: Bioactivity of Pyridine-Morpholine Derivatives in Neurodegenerative Diseases

| Compound | Target | Activity | Potency (IC₅₀ / Kd) | Disease Relevance |

|---|---|---|---|---|

| Pyrimidine-morpholine hybrid (5h) | Acetylcholinesterase (AChE) | Inhibition | 0.43 ± 0.42 µM | Alzheimer's Disease |

| Pyrimidine-morpholine hybrid (5h) | Butyrylcholinesterase (BuChE) | Inhibition | 2.5 ± 0.04 µM | Alzheimer's Disease |

| Neostigmine (Reference) | Acetylcholinesterase (AChE) | Inhibition | 16.3 ± 1.12 µM | Alzheimer's Disease |

| N-(6-methoxypyridin-3-yl) quinoline-2-amine derivative ([¹²⁵I]8i) | α-synuclein fibrils | Binding Affinity | 5 nM (Kd) | Parkinson's Disease |

Trace Amine Associated Receptor 1 (TAAR1) Agonism

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor that modulates the activity of monoaminergic systems, including dopamine and serotonin. As such, it has emerged as a promising therapeutic target for psychiatric and neurological disorders. mdpi.com Agonism at the TAAR1 receptor is a novel approach being investigated for conditions like schizophrenia.

While extensive research is ongoing to identify potent and selective TAAR1 agonists, specific data on this compound itself as a TAAR1 agonist is not prominently featured in the available literature. The development of TAAR1 agonists has often focused on other scaffolds, such as those with an oxazoline or biguanide core. mdpi.comnih.gov Computational and molecular modeling studies are frequently employed to identify new chemical structures that can effectively target the TAAR1 receptor. nih.gov These studies suggest that key interactions, such as hydrogen bonding to specific aspartic acid residues (ASP103) and π-π stacking with aromatic residues within the receptor's binding pocket, are crucial for agonist activity. nih.gov The identification of the α2A-adrenoreceptor agonist guanfacine as a potent TAAR1 agonist with nanomolar activity highlights the potential for discovering novel agonists through computational screening and biological assays. mdpi.com

Further research and screening of compound libraries containing the this compound scaffold would be necessary to determine its potential as a TAAR1 agonist.

Antiviral Properties (e.g., Anti-HIV Activity)

The morpholine moiety is a key component in the design of various antiviral agents, particularly inhibitors of the Human Immunodeficiency Virus type 1 (HIV-1) protease. This viral enzyme is critical for the lifecycle of HIV, and blocking its activity is a major strategy in antiretroviral therapy. nih.gov